2-Chloro-3-fluorotoluene
Overview
Description
2-Chloro-3-fluorotoluene is an organic compound with the molecular formula C7H6ClF. It is a derivative of toluene, where the hydrogen atoms on the benzene ring are substituted by chlorine and fluorine atoms at the 2 and 3 positions, respectively. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
2-Chloro-3-fluorotoluene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Utilized in the development of bioactive compounds for studying biological pathways.
Medicine: Employed in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Safety and Hazards
2-Chloro-3-fluorotoluene is considered hazardous. It is flammable and can cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation . Safety precautions include avoiding contact with skin, eyes, and clothing, avoiding inhalation of vapors or spray mist, and handling in accordance with good industrial hygiene and safety practice .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-fluorotoluene can be achieved through several methods. One common method involves the nitration of o-chlorotoluene to produce 2-chloro-3-nitrotoluene, followed by catalytic hydrogenation to reduce the nitro group to an amino group, and finally, diazotization and fluorination to replace the amino group with a fluorine atom .
Industrial Production Methods: In an industrial setting, the preparation of this compound typically involves the use of anhydrous hydrogen fluoride and sodium nitrite. The process includes cooling anhydrous hydrogen fluoride to 0-5°C, slowly adding 2-chloro-4-aminotoluene, and then adding sodium nitrite. The mixture is kept at a low temperature for a specific duration before undergoing pyrolysis. The organic phase is then separated and neutralized with sodium carbonate, followed by distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-fluorotoluene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.
Oxidation and Reduction Reactions: It can be oxidized to form corresponding carboxylic acids or reduced to form amines.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
Substitution: Formation of substituted toluenes.
Oxidation: Formation of benzoic acids.
Reduction: Formation of anilines.
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluorotoluene depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to these targets .
Comparison with Similar Compounds
- 2-Chloro-4-fluorotoluene
- 3-Chloro-2-fluorotoluene
- 2-Fluorotoluene
- 4-Chloro-2-fluorotoluene
Comparison: 2-Chloro-3-fluorotoluene is unique due to the specific positions of the chlorine and fluorine atoms on the benzene ring. This positional arrangement can affect its chemical reactivity and physical properties compared to other similar compounds. For instance, 2-Chloro-4-fluorotoluene has the chlorine and fluorine atoms at different positions, which can lead to variations in its reactivity and applications .
Properties
IUPAC Name |
2-chloro-1-fluoro-3-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF/c1-5-3-2-4-6(9)7(5)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCFYJSLWLBAND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60557707 | |
Record name | 2-Chloro-1-fluoro-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60557707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116850-28-3 | |
Record name | 2-Chloro-1-fluoro-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60557707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.